Bienvenue dans la boutique en ligne BenchChem!

4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

Antimalarial PfPI4KIIIB Regioisomer comparison

4-(2-Furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione (CAS 352661-33-7) is a synthetic small-molecule member of the 1,2,4-triazole-5-thione class, incorporating a furan-2-ylmethyl substituent at N-4 and a pyridin-4-yl group at C-3. It corresponds to compound OGHL250 from the Open Global Health Library and has been characterized as a PfPI4KIIIB kinase inhibitor with dual activity against Plasmodium falciparum asexual blood‑stage growth and red blood cell invasion.

Molecular Formula C12H10N4OS
Molecular Weight 258.3g/mol
CAS No. 352661-33-7
Cat. No. B430986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
CAS352661-33-7
Molecular FormulaC12H10N4OS
Molecular Weight258.3g/mol
Structural Identifiers
SMILESC1=COC(=C1)CN2C(=NNC2=S)C3=CC=NC=C3
InChIInChI=1S/C12H10N4OS/c18-12-15-14-11(9-3-5-13-6-4-9)16(12)8-10-2-1-7-17-10/h1-7H,8H2,(H,15,18)
InChIKeyPRWBCAUIHYTNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione (CAS 352661-33-7): Compound Profile and Procurement Baseline


4-(2-Furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione (CAS 352661-33-7) is a synthetic small-molecule member of the 1,2,4-triazole-5-thione class, incorporating a furan-2-ylmethyl substituent at N-4 and a pyridin-4-yl group at C-3 [1]. It corresponds to compound OGHL250 from the Open Global Health Library and has been characterized as a PfPI4KIIIB kinase inhibitor with dual activity against Plasmodium falciparum asexual blood‑stage growth and red blood cell invasion [2]. The compound is commercially available from multiple vendors (e.g., Sigma-Aldrich R518646, Enamine EN300-08326) at ≥95% purity for research use, and is catalogued under ChEBI:113200 and LINCS:LSM-24611 .

Why Generic 1,2,4-Triazole-5-thione Substitution Fails for Antimalarial PfPI4KIIIB Inhibitor Procurement


Within the 1,2,4-triazole-5-thione chemotype, minor structural variations profoundly alter target engagement and phenotypic potency. The N-4 furan-2-ylmethyl and C-3 pyridin-4-yl substitution pattern of this compound (OGHL250) is critical for dual inhibition of parasite growth and red blood cell invasion, a profile not shared by the 3-pyridinyl regioisomer (CAS 380876-80-2) or by triazole-5-thiones bearing phenyl, benzyl, or thiophene replacements . Even within the pyridyl-furan series, the lead compound OGHL250 was prioritized for optimization over seven other low-micromolar hits precisely because it uniquely combined growth inhibition with invasion blockade, whereas close analogues such as MMV396797 and MMV008439 displayed only single-parameter activity [1]. Generic substitution without explicit comparative data therefore carries a high risk of losing the dual‑phenotype activity that defines this chemotype's antimalarial value proposition.

Quantitative Differentiation Evidence for 4-(2-Furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione (OGHL250) Relative to Comparators


OGHL250 vs. 3-Pyridinyl Regioisomer: Regioisomeric Specificity in PfPI4KIIIB-Dependent Dual-Phenotype Antimalarial Activity

The 4-pyridinyl regioisomer OGHL250 (CAS 352661-33-7) demonstrates dual activity against P. falciparum asexual blood‑stage growth and red blood cell (RBC) invasion, whereas the 3-pyridinyl regioisomer (CAS 380876-80-2) has not been reported to exhibit invasion blockade. In the OGHL screening cascade, OGHL250 was one of only two compounds (alongside MMV396797) that inhibited both growth (EC₅₀ = 1.2 µM, 3D7 strain) and invasion (EC₅₀ = 0.9 µM) [1]. The 3-pyridinyl analogue was not prioritized due to the absence of invasion activity, highlighting the functional requirement for the 4-pyridinyl orientation for dual‑phenotype engagement .

Antimalarial PfPI4KIIIB Regioisomer comparison

OGHL250 vs. In-Class Pyridyl-Furan Analogues: Prioritization Based on Combined Growth and Invasion Potency

Among the eight initial hits from the 250-compound Open Global Health Library screen, only OGHL250 and MMV396797 exhibited dual inhibition of both P. falciparum growth (EC₅₀ = 1.2 µM and 0.8 µM, respectively) and RBC invasion (EC₅₀ = 0.9 µM and 1.1 µM, respectively). The other six hits (MMV007638, MMV011765, MMV016136, MMV024195, MMV1030799, MMV008439) inhibited growth but lacked invasion activity [1]. OGHL250 was selected as the chemical starting point for lead optimization over MMV396797 due to its more favorable combined potency profile and synthetic tractability, ultimately yielding WEHI-518 with 250-fold improved potency (EC₅₀ = 4.8 nM) [1].

Antimalarial Phenotypic screening Structure-activity relationship

OGHL250 Resistance Profile: Shared Target Engagement with Established PfPI4KIIIB Inhibitors

Parasites selected for resistance to MMV396797 harbor an E1316D mutation in PfPI4KIIIB and display cross-resistance to both WEHI-518 (the optimized OGHL250 analogue) and KDU731, a known PfPI4KIIIB inhibitor. This genetic evidence confirms that OGHL250 and its analogues engage the same PfPI4KIIIB target [1]. In contrast, the growth-only hits from the OGHL screen (MMV007638, MMV011765, MMV016136, MMV024195, MMV1030799) have no published target engagement or resistance data, leaving their mechanisms unvalidated [2].

Drug resistance PfPI4KIIIB Target validation

N-4 Substituent Specificity: Furanyl vs. Tetrahydrofuranyl in PfPI4KIIIB Context

The N-4 furan-2-ylmethyl substituent of OGHL250 is structurally distinct from the tetrahydrofuran-2-ylmethyl variant found in the related compound 5-(3-pyridinyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol (CAS not assigned to this specific structure). While direct comparative biological data between these two compounds are not published, the OGHL SAR campaign retained the furan ring throughout lead optimization (WEHI-518 series), indicating that the aromatic furan system is functionally preferred for PfPI4KIIIB inhibition. The tetrahydrofuran analogue has not been reported in antimalarial screening contexts [1].

Antimalarial SAR Heterocycle comparison

Optimal Research and Procurement Application Scenarios for 4-(2-Furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione (OGHL250)


Antimalarial Lead Optimization Campaigns Targeting Dual Growth/Invasion Phenotypes

OGHL250 (CAS 352661-33-7) is the optimal starting point for medicinal chemistry programs aiming to develop PfPI4KIIIB inhibitors that simultaneously block parasite proliferation and RBC invasion. Its established dual EC₅₀ values (growth: 1.2 µM; invasion: 0.9 µM) and the demonstrated 250-fold potency improvement to WEHI-518 (EC₅₀ = 4.8 nM) provide a validated SAR path [1]. Procurement should be prioritized over the 3-pyridinyl regioisomer (CAS 380876-80-2) or the six growth-only OGHL hits, which lack the dual-phenotype signature.

PfPI4KIIIB Target Engagement and Resistance Mechanism Studies

Researchers investigating PfPI4KIIIB as a drug target can employ OGHL250 as a tool compound whose target has been genetically validated through cross-resistance studies. The E1316D resistance mutation identified for the OGHL250 series (via MMV396797/WEHI-518 cross-resistance) provides a defined genetic marker for on-target activity that is absent for the other OGHL hits [1]. This makes OGHL250 the preferred procurement choice for target deconvolution and resistance profiling experiments.

Comparative Antimalarial Screening Libraries for Phenotypic Hit Triage

In assembling a focused library for P. falciparum phenotypic screening, OGHL250 serves as a benchmark dual-activity control compound. Its well-characterized potency profile enables calibration of growth and invasion assays, and its inclusion allows direct comparison with novel chemical matter. The commercial availability of OGHL250 at ≥95% purity from multiple vendors (Sigma-Aldrich R518646, Enamine EN300-08326) facilitates rapid procurement and assay standardization .

Structure-Activity Relationship Studies on N-4 and C-3 Substituent Effects in 1,2,4-Triazole-5-thiones

For academic or industrial groups exploring the SAR of 1,2,4-triazole-5-thiones, OGHL250 offers a rare example of a compound within this class with published dual-phenotype antimalarial data and a defined molecular target. It can serve as a reference standard for evaluating the impact of N-4 furanyl vs. other heterocyclic substituents and C-3 pyridinyl positional isomers on biological activity, supported by the existing SAR framework from the OGHL optimization campaign [1].

Quote Request

Request a Quote for 4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.